Iron(III) ethylenediammonium sulfate

Catalog No.
S1772064
CAS No.
113193-60-5
M.F
C2H10FeN2O4S+3
M. Wt
214.017
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) ethylenediammonium sulfate

CAS Number

113193-60-5

Product Name

Iron(III) ethylenediammonium sulfate

IUPAC Name

2-azaniumylethylazanium;iron(3+);sulfate

Molecular Formula

C2H10FeN2O4S+3

Molecular Weight

214.017

InChI

InChI=1S/C2H8N2.Fe.H2O4S/c3-1-2-4;;1-5(2,3)4/h1-4H2;;(H2,1,2,3,4)/q;+3;

InChI Key

WAYQJNDEVYLLFJ-UHFFFAOYSA-N

SMILES

C(C[NH3+])[NH3+].[O-]S(=O)(=O)[O-].[Fe+3]
  • Reference material in analytical chemistry: Iron(III) ethylenediammonium sulfate can be used as a primary standard for the standardization of solutions used in redox titrations. This is because it is a stable, well-characterized compound with a known iron content. Source: Sigma-Aldrich product page:

Iron(III) ethylenediammonium sulfate is a complex inorganic compound characterized by its unique composition and crystalline structure. It is often represented by the formula Fe NH2CH2CH2NH2)(SO4)\text{Fe NH}_2\text{CH}_2\text{CH}_2\text{NH}_2)(\text{SO}_4). This compound typically appears as a pale violet or purple crystalline solid, which is soluble in water. Its structure includes iron in the +3 oxidation state coordinated with ethylenediamine and sulfate ions, contributing to its distinctive properties, such as paramagnetism and acidity .

There is no known mechanism of action specific to Iron(III) ethylenediammonium sulfate. Its potential application areas and specific interactions with other molecules remain unclear.

  • Information on safety hazards is limited. Iron(III) salts are generally considered to have low to moderate toxicity [].
  • However, due to the lack of specific data on Iron(III) ethylenediammonium sulfate, it's advisable to handle it with standard laboratory precautions, including wearing gloves, safety glasses, and working in a fume hood.

The synthesis of iron(III) ethylenediammonium sulfate involves several key reactions:

  • Oxidation of Iron(II) to Iron(III):
    6FeSO4+2HNO3+3H2SO43Fe2(SO4)3+2NO+4H2O6\text{FeSO}_4+2\text{HNO}_3+3\text{H}_2\text{SO}_4\rightarrow 3\text{Fe}_2(\text{SO}_4)_3+2\text{NO}+4\text{H}_2\text{O}
  • Formation of Iron(III) Ethylenediammonium Sulfate:
    Fe2(SO4)3+3(NH4)2SO42Fe NH2CH2CH2NH2)(SO4)+6NH4SO4\text{Fe}_2(\text{SO}_4)_3+3(\text{NH}_4)_2\text{SO}_4\rightarrow 2\text{Fe NH}_2\text{CH}_2\text{CH}_2\text{NH}_2)(\text{SO}_4)+6\text{NH}_4\text{SO}_4

These reactions illustrate the transformation of iron(II) into iron(III) and the subsequent formation of the ethylenediammonium complex.

Iron(III) ethylenediammonium sulfate exhibits various biological activities, particularly in microbiology and biochemistry. It demonstrates antimicrobial properties, making it effective against certain bacteria and fungi. Additionally, it plays a role in biochemical assays, such as DNA staining techniques like the Feulgen reaction, where it helps visualize nucleic acids in histological samples .

The synthesis of iron(III) ethylenediammonium sulfate can be achieved through multiple methods:

  • Crystallization: This method involves dissolving ferric sulfate and ammonium sulfate in water, followed by controlled evaporation to allow crystal formation.
  • Reacting Ethylenediamine with Iron Salts: Ethylenediamine can be reacted with iron salts in an acidic medium to produce the desired complex .
  • Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature conditions to facilitate the formation of the compound from its precursors.

Iron(III) ethylenediammonium sulfate finds diverse applications across various fields:

  • Analytical Chemistry: Used as a reagent for redox titrations and other analytical techniques.
  • Biotechnology: Employed in molecular biology for nucleic acid staining and purification.
  • Water Treatment: Acts as a coagulant in wastewater treatment processes.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity .

Studies on the interactions of iron(III) ethylenediammonium sulfate with biological systems reveal its effects on cellular processes. For instance, it has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species. Research indicates that it can modulate the activity of certain enzymes, thereby affecting metabolic pathways in microorganisms and potentially in higher organisms as well .

Iron(III) ethylenediammonium sulfate shares similarities with several other iron complexes. Here are some comparable compounds:

Compound NameCompositionUnique Features
Ammonium Iron(III) SulfateNH4[Fe H26](SO4)212H2O\text{NH}_4[\text{Fe H}_2\text{O }_6](\text{SO}_4)_2\cdot 12\text{H}_2\text{O}Commonly used in histology; forms violet crystals
Iron(II) Ethylenediammonium SulfateFe2+(NH2CH2CH2NH2)(SO4)\text{Fe}^{2+}(\text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2)(\text{SO}_4)Exhibits different oxidation state; used in redox reactions
Ferric CitrateC6H5FeO7\text{C}_{6}\text{H}_{5}\text{FeO}_{7}Used as an iron supplement; has distinct solubility properties

Iron(III) ethylenediammonium sulfate is unique due to its specific coordination chemistry involving ethylenediamine, which enhances its solubility and biological reactivity compared to other iron salts.

PropertyValue/DescriptionSource
Molecular Weight559.06 g/mol
SolubilityHighly soluble in water
Coordination EnvironmentOctahedral geometry with mixed ligands (en, sulfate, water)
Magnetic BehaviorParamagnetic due to unpaired $$ d^5 $$ electrons in $$ \text{Fe}^{3+} $$

The paramagnetic nature of the compound arises from the high-spin $$ d^5 $$ configuration of $$ \text{Fe}^{3+} $$, which is characteristic of iron(III) complexes. Structural studies reveal corrugated slabs of iron octahedra linked by sulfate tetrahedra, with ethylenediamine bridging adjacent iron centers. Hydrate forms (e.g., tetrahydrate) are common, influencing physical properties like melting point and density.

Historical Development in Coordination Chemistry

The study of coordination compounds dates to antiquity, with early examples like Egyptian blue ($$ \text{CaCuSi}4\text{O}{10} $$) and Prussian blue ($$ \text{KFe[Fe(CN)}_6\text{]} $$). Systematic exploration began in the 18th century, but the chemical nature of these compounds remained unclear until Alfred Werner’s coordination theory (1893), which clarified the distinction between ionic and covalent bonding in complexes.

Milestones in Iron Coordination Chemistry

  • 1798: B.M. Tassaert observed color changes in cobalt chloride-ammonia solutions, hinting at coordination complexes.
  • 1760: Synthesis of potassium hexachloroplatinate(2−) ($$ \text{K}2[\text{PtCl}6] $$) demonstrated controlled synthesis of coordination compounds.
  • 20th Century: Ethylenediamine complexes gained prominence due to their stability and reactivity. Iron(III) ethylenediammonium sulfate emerged as a specialized reagent in analytical and biochemical applications.

The development of iron(III) ethylenediammonium sulfate reflects advancements in understanding ligand substitution and redox behavior. Early synthesis involved oxidizing iron(II) sulfate with sulfuric acid and hydrogen peroxide, followed by complexation with ethylenediamine.

Research Relevance in Modern Chemical Sciences

Iron(III) ethylenediammonium sulfate remains relevant in diverse fields due to its unique properties and reactivity.

Applications in Analytical Chemistry

Use CaseDetailsSource
Primary StandardUsed in redox titration for traceable calibration of volumetric standards
Spectrophotometric ReagentDetects phenolic compounds via colorimetric methods
Chromatographic AdditiveStabilizes metal ions in mobile phases

Catalytic and Biochemical Roles

  • Catalysis: Ethylenediamine-iron complexes exhibit bifunctional catalysis in asymmetric synthesis, though direct evidence for iron(III) variants is limited.
  • Biochemical Assays: Participates in the Feulgen reaction for DNA staining, leveraging its ability to form colored complexes with aldehydes.

Structural and Magnetic Studies

Recent research has focused on:

  • Hydrate Polymorphism: Synthesis of $$ \text{Fe}2(\text{SO}4)3(\text{H}2\text{O})_5 $$ and structural characterization via synchrotron X-ray diffraction.
  • Magnetic Susceptibility: Paramagnetic behavior analyzed using $$ \chi_m $$ (molar susceptibility), confirming high-spin $$ \text{Fe}^{3+} $$ configurations.

Synthetic and Structural Insights

Synthesis Methods

Iron(III) ethylenediammonium sulfate is synthesized via:

  • Oxidation of Iron(II) Sulfate:
    $$
    2 \text{FeSO}4 + \text{H}2\text{SO}4 + \text{H}2\text{O}2 \rightarrow \text{Fe}2(\text{SO}4)3 + 2\text{H}_2\text{O}
    $$
  • Complexation with Ethylenediamine:
    $$
    \text{Fe}2(\text{SO}4)3 + 2 \text{en} \rightarrow \text{Fe}2(\text{en})2(\text{SO}4)_4
    $$
    Adjusting pH and temperature controls hydrate formation.

Crystallographic Data

ParameterValueSource
Space Group$$ P2_1/m $$ (monoclinic)
Lattice Constants$$ a = 10.711 \, \text{Å}, b = 11.085 \, \text{Å}, c = 5.5747 \, \text{Å} $$
Density$$ 2.49 \, \text{g/cm}^3 $$

Iron(III) ethylenediammonium sulfate exhibits a complex molecular composition with the empirical formula C₂H₁₀FeN₂O₄S⁺³ [3]. The compound possesses a molecular weight of 214.02 grams per mole, as determined through computational analysis by PubChem database systems [3]. The structural configuration consists of iron in the +3 oxidation state coordinated with ethylenediamine and sulfate components [3].

The structural arrangement features a coordination complex where the iron(III) center forms bonds with nitrogen donors from the ethylenediamine moiety [3]. The ethylenediammonium component exists as a protonated form of ethylenediamine, creating a dipositive cation with the structure [NH₃⁺CH₂CH₂NH₃⁺] [3]. This protonated ligand interacts electrostatically with the negatively charged sulfate anion and the positively charged iron(III) center [3].

Structural ParameterValueReference
Molecular Weight214.02 g/molPubChem 2.2 [3]
Heavy Atom Count10PubChem [3]
Hydrogen Bond Donor Count2Cactvs 3.4.8.18 [3]
Hydrogen Bond Acceptor Count4Cactvs 3.4.8.18 [3]
Rotatable Bond Count1Cactvs 3.4.8.18 [3]
Topological Polar Surface Area144 ŲCactvs 3.4.8.18 [3]

The three-dimensional molecular architecture demonstrates the compound's ionic nature, with three distinct covalently-bonded units contributing to the overall structure [3]. The formal charge of the compound is +3, reflecting the oxidation state of the central iron atom [3].

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for this compound is "2-azaniumylethylazanium;iron(3+);sulfate" [3]. This nomenclature reflects the modern IUPAC naming conventions that emphasize the ionic components and their respective charges [3]. The systematic name was computed using Lexichem TK 2.7.0 computational tools within the PubChem database framework [3].

Alternative systematic nomenclature includes "iron(3+) ethane-1,2-bis(aminium) sulfate," which more explicitly describes the ethylenediamine component in its protonated state [3]. This naming convention emphasizes the bis-aminium nature of the ethylenediamine ligand and its interaction with the iron(III) center [3].

The compound's chemical identification follows established protocols for coordination complexes, where the metal center's oxidation state is clearly indicated alongside the ligand names [3]. The systematic approach ensures unambiguous identification of the compound's composition and charge distribution [3].

Synonyms and Alternative Nomenclature

Iron(III) ethylenediammonium sulfate is known by several alternative names in chemical literature [3]. The primary synonym is simply "IRON(III) ETHYLENEDIAMMONIUM SULFATE," which represents the most commonly used designation in commercial and research contexts [3].

Chemical Registry Information and Identifiers

Iron(III) ethylenediammonium sulfate possesses several standardized chemical registry identifiers that facilitate unambiguous identification across databases and regulatory systems [3]. The Chemical Abstracts Service registry number is 113193-60-5, providing a unique identifier within the Chemical Abstracts database system [3] [5] [11].

Registry SystemIdentifierSource
Chemical Abstracts Service Number113193-60-5PubChem [3]
PubChem Compound Identifier57346789PubChem Database [3]
DSSTox Substance IdentifierDTXSID50721258Environmental Protection Agency [3]
Wikidata IdentifierQ82660143Wikidata Database [3]

The International Chemical Identifier representation is "InChI=1S/C2H8N2.Fe.H2O4S/c3-1-2-4;;1-5(2,3)4/h1-4H2;;(H2,1,2,3,4)/q;+3;" which provides a standardized textual representation of the molecular structure [3]. The corresponding InChI Key is "WAYQJNDDEVYLLFJ-UHFFFAOYSA-N," offering a condensed hash-based identifier [3].

The Simplified Molecular Input Line Entry System representation is "C(C[NH3+])[NH3+].[O-]S(=O)(=O)[O-].[Fe+3]," which describes the molecular connectivity and charge distribution [3]. These standardized representations enable computational analysis and database searching across multiple chemical information systems [3].

Structural Differentiation from Related Iron Compounds

Iron(III) ethylenediammonium sulfate exhibits distinct structural characteristics that differentiate it from related iron coordination compounds [3] [15] [21]. Unlike iron(III) ammonium sulfate (iron alum), which forms octahedral crystals with the formula NH₄Fe(SO₄)₂·12H₂O, the ethylenediammonium variant incorporates a bidentate organic ligand that alters the coordination environment [18] [21].

The structural distinction from iron(II) ethylenediammonium sulfate compounds is particularly significant [1] [2] [15]. Iron(II) analogs typically exhibit different molecular weights, with iron(II) ethylenediammonium sulfate tetrahydrate showing a molecular weight of 382.2 grams per mole compared to the 214.02 grams per mole of the iron(III) form [2] [3]. The oxidation state difference fundamentally alters the electronic structure and coordination preferences [3] [15].

Comparison with tris(ethylenediamine)iron(III) complexes reveals the limited coordination scope of the ethylenediammonium sulfate system [8] [17]. While tris(ethylenediamine)iron(III) compounds can achieve six-coordinate geometries with multiple ethylenediamine ligands, the ethylenediammonium sulfate variant maintains a more constrained coordination environment [8] [17].

CompoundMolecular WeightIron Oxidation StateCoordination Environment
Iron(III) ethylenediammonium sulfate214.02 g/mol [3]+3 [3]Mixed ligand complex
Iron(II) ethylenediammonium sulfate310.1 g/mol [1]+2 [1]Mixed ligand complex
Iron(III) ammonium sulfate482.19 g/mol [18]+3 [18]Simple salt complex
Tris(ethylenediamine)iron(III)236.14 g/mol [17]+3 [17]Coordination complex

Dates

Modify: 2024-04-14

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